5-Fluoro-3-iodo-1H-indazole
Overview
Description
5-Fluoro-3-iodo-1H-indazole: is a heterocyclic compound with the molecular formula C7H4FIN2 . It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine and iodine atoms in the structure makes it a compound of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications and can act as selective inhibitors of certain kinases
Mode of Action
Indazole derivatives are generally known to interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by 5-Fluoro-3-iodo-1H-indazole remain to be elucidated.
Biochemical Pathways
Indazole derivatives are known to impact various biochemical pathways, depending on their specific targets
Result of Action
Indazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-iodo-1H-indazole typically involves the iodination of 5-fluoro-1H-indazole. One common method includes the reaction of 5-fluoro-1H-indazole with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is carried out in an organic solvent like acetic acid at elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted indazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the indazole ring, potentially leading to the formation of different functional groups.
Scientific Research Applications
Chemistry: 5-Fluoro-3-iodo-1H-indazole is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The indazole ring system is known for its biological activity, and the presence of fluorine and iodine atoms can modulate the compound’s interaction with biological targets .
Medicine: The compound is investigated for its potential therapeutic applications. Indazole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The fluorine and iodine atoms in this compound may enhance its pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
5-Fluoro-1H-indazole: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Iodo-1H-indazole: Lacks the fluorine atom, which may reduce its biological activity.
5-Fluoro-3-chloro-1H-indazole: Contains a chlorine atom instead of iodine, which can alter its chemical and biological properties.
Uniqueness: 5-Fluoro-3-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms.
Properties
IUPAC Name |
5-fluoro-3-iodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUPBTJBMHZBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646295 | |
Record name | 5-Fluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858629-06-8 | |
Record name | 5-Fluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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